molecular formula C18H26ClNO2 B13342774 Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride

Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride

Cat. No.: B13342774
M. Wt: 323.9 g/mol
InChI Key: IYYFULAYQVITMI-XAUMKULISA-N
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Description

Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound belongs to the class of pyrrolidines, which are heterocyclic amines characterized by a five-membered ring structure. The unique stereochemistry of this compound, with specific (2S,3R) and (S) configurations, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride typically involves multiple steps to ensure the correct stereochemistry is achieved. One common method includes the use of enantioselective synthesis techniques. For instance, starting from Fmoc-protected Garner’s aldehyde, a high-yielding two-step synthesis can be employed, followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding enoate . The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then optimized to achieve high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like alkyl halides or organometallic reagents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in various alkylated or halogenated compounds.

Scientific Research Applications

Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl (2S,3R)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of both allyl and phenylethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H26ClNO2

Molecular Weight

323.9 g/mol

IUPAC Name

ethyl (2S,3R)-1-[(1S)-1-phenylethyl]-3-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C18H25NO2.ClH/c1-4-9-16-12-13-19(17(16)18(20)21-5-2)14(3)15-10-7-6-8-11-15;/h4,6-8,10-11,14,16-17H,1,5,9,12-13H2,2-3H3;1H/t14-,16+,17-;/m0./s1

InChI Key

IYYFULAYQVITMI-XAUMKULISA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H](CCN1[C@@H](C)C2=CC=CC=C2)CC=C.Cl

Canonical SMILES

CCOC(=O)C1C(CCN1C(C)C2=CC=CC=C2)CC=C.Cl

Origin of Product

United States

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